![molecular formula C14H17NO3S B12827307 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-tosyl-2-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one typically involves the use of cyclopentenes as starting materials. A common method includes palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach to synthesizing azabicyclo compounds involves scalable methods such as reduction of spirocyclic oxetanyl nitriles . These methods are designed to be efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . Substitution reactions often involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield more saturated compounds.
Aplicaciones Científicas De Investigación
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.
3-Azabicyclo[3.1.1]heptanes: These compounds are also part of the azabicyclo family and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17NO3S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-14(15,2)13(11)16/h3-6,11H,7-9H2,1-2H3 |
Clave InChI |
NNNAGGYEXGQVDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3CC2(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


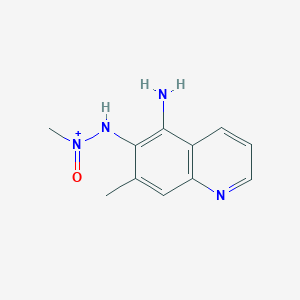


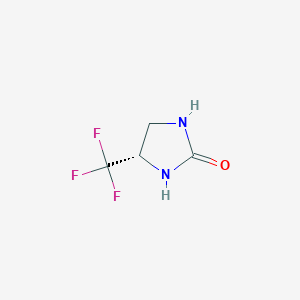
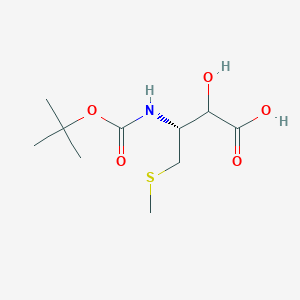
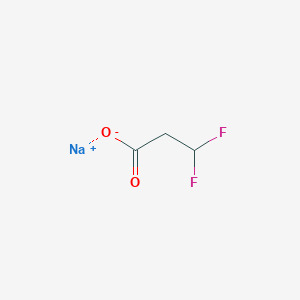

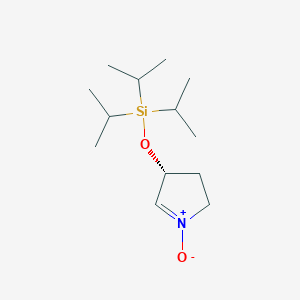
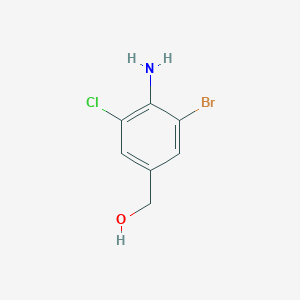

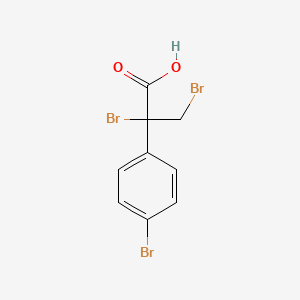

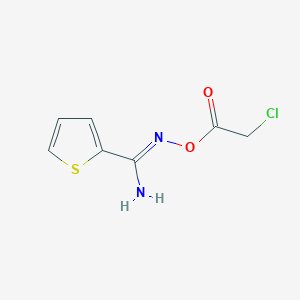
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
